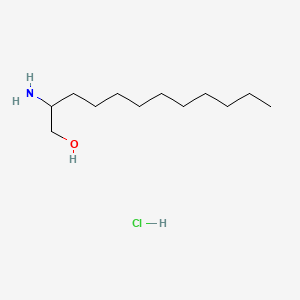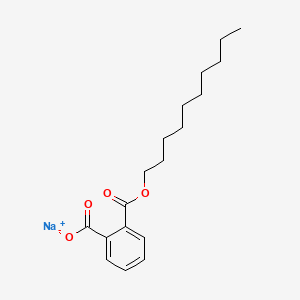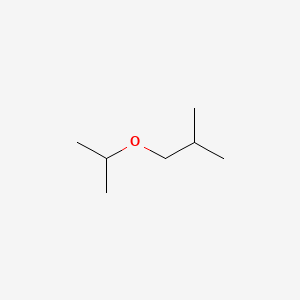
Isopropyl isobutyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl isobutyl ether is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its solvent properties and relatively low reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing isopropyl isobutyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of isopropyl alcohol with isobutyl alcohol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl isobutyl ether primarily undergoes acidic cleavage reactions. When treated with strong acids like hydrobromic acid or hydroiodic acid, the ether bond is cleaved, resulting in the formation of alcohols and alkyl halides .
Common Reagents and Conditions
Acidic Cleavage: Strong acids such as hydrobromic acid or hydroiodic acid are used.
Reaction Conditions: Typically, these reactions are carried out under reflux conditions to ensure complete cleavage of the ether bond.
Major Products
The major products formed from the acidic cleavage of this compound are isopropyl alcohol and isobutyl bromide or isobutyl iodide, depending on the acid used .
Wissenschaftliche Forschungsanwendungen
Isopropyl isobutyl ether is used in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and polymerization reactions.
Biology: It is used in the extraction and purification of biological samples due to its solvent properties.
Medicine: It is occasionally used in pharmaceutical formulations as a solvent or intermediate.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The primary mechanism by which isopropyl isobutyl ether exerts its effects is through its solvent properties. It can dissolve a wide range of organic compounds, facilitating various chemical reactions and processes. The molecular targets and pathways involved are primarily related to its ability to interact with and solubilize other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but different boiling points and reactivity.
Methyl tert-butyl ether: Used as a fuel additive and solvent, with different physical and chemical properties compared to isopropyl isobutyl ether.
Ethyl isopropyl ether: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which provides a balance of solvent properties and reactivity. This makes it particularly useful in applications where a moderate boiling point and good solvent capabilities are required.
Eigenschaften
CAS-Nummer |
78448-33-6 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C7H16O/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
HIIBZFKVMXEQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



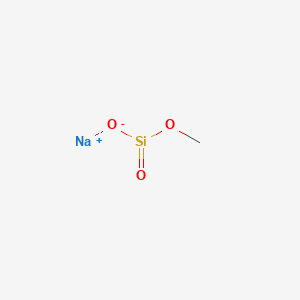

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
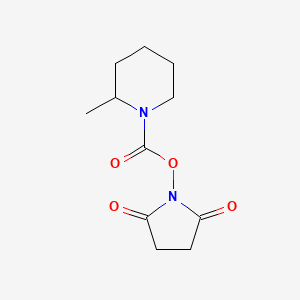
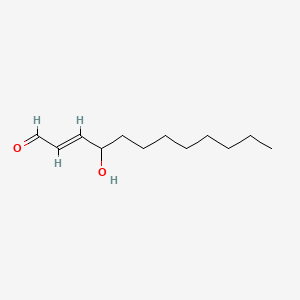
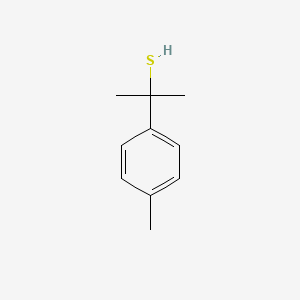
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
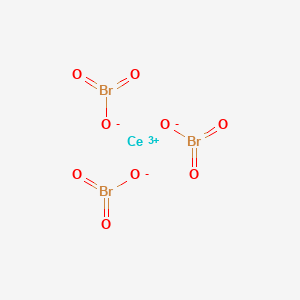
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
